molecular formula C15H16O3 B1681774 Suberosin CAS No. 581-31-7

Suberosin

Cat. No. B1681774
CAS RN: 581-31-7
M. Wt: 244.28 g/mol
InChI Key: RSZDAYHEZSRVHS-UHFFFAOYSA-N
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Description

Suberosin is a member of the class of coumarins in which the coumarin ring is substituted at positions 6 and 7 by a 3-methylbut-2-en-1-yl group and a methoxy group, respectively . It is a natural product found in Citropsis articulata .


Synthesis Analysis

Suberosin is a specialized cell wall modifying polymer comprising both phenolic-derived and fatty acid-derived monomers . It is deposited in below-ground dermal tissues (epidermis, endodermis, periderm) and above-ground periderm (i.e., bark) . The deposition of suberin is part of the skin maturation process of important tuber crops such as potato and can affect storage longevity .


Molecular Structure Analysis

Suberosin has a molecular formula of C15H16O3 . It is a member of coumarins and an aromatic ether . The molecular weight of Suberosin is 244.28 g/mol .


Physical And Chemical Properties Analysis

Suberosin is a member of the class of coumarins . It has a molecular weight of 244.28 g/mol . The molecular formula of Suberosin is C15H16O3 .

Scientific Research Applications

Mosquito Control Agent

Suberosin has been identified as a potential mosquito control agent. It has been found to exhibit mosquito biting deterrent and larvicidal activity against Aedes aegypti . Suberosin was more toxic than its parent compound, coumarin, in larval bioassays . This suggests that suberosin could be useful in the development of mosquito control agents.

Anti-Inflammatory Activity

Extracts of Plumbago zeylanica containing suberosin have been found to exhibit anti-inflammatory activity . This suggests that suberosin could potentially be used in the treatment of inflammatory conditions.

Inhibition of Cell Proliferation

Suberosin has been found to inhibit the proliferation of human peripheral blood mononuclear cells (PBMC) stimulated by phytohemagglutinin (PHA) . This suggests that suberosin could potentially be used in the treatment of conditions characterized by excessive cell proliferation.

Modulation of Transcription Factors

Suberosin has been found to modulate the transcription factors NF-AT and NF-kB in human PBMC . This suggests that suberosin could potentially be used in the regulation of gene expression.

Reduction of Intracellular Calcium Concentration

Suberosin has been found to decrease the rise in intracellular calcium concentration ([Ca2+]i) in PBMC stimulated with PHA . This suggests that suberosin could potentially be used in the regulation of intracellular calcium levels.

Inhibition of ERK Activation

Suberosin has been found to reduce the activation of ERK in PHA-treated PBMC . This suggests that suberosin could potentially be used in the regulation of ERK signaling pathways.

Mechanism of Action

Target of Action

Suberosin, a prenylated coumarin, primarily targets the transcription factors NF-AT and NF-κB . These transcription factors play a crucial role in the regulation of genes that control immune responses, making them significant in the context of inflammation and immunity .

Mode of Action

Suberosin interacts with its targets, the transcription factors NF-AT and NF-κB, to suppress the proliferation of human peripheral blood mononuclear cells (PBMC) stimulated by phytohemagglutinin (PHA) . This interaction results in the arrest of cell cycle progression from the G1 transition to the S phase .

Biochemical Pathways

Suberosin modulates several biochemical pathways, including the ACSL4-LPCAT3 and PI3K-AKT signaling pathways . The modulation of these pathways helps inhibit ferroptosis, a form of regulated cell death . Additionally, it downregulates the mRNA expressions of LOX, ACSL4, LPCAT3, promotes GPX4 activity, and upregulates mRNA levels of AKT/PI3K/GSK3β .

Result of Action

The action of Suberosin results in the inhibition of ferroptosis and the mitigation of cardiomyopathy in diabetic rats . It reduces MDA levels in heart tissue and serum iron concentration (biomarkers of ferroptosis), and helps retain the normal histoarchitecture of cardiomyocytes in diabetic rats .

Action Environment

The action, efficacy, and stability of Suberosin can be influenced by various environmental factors. For instance, when Suberosin is allowed to stand in chloroform at room temperature with access to atmospheric oxygen, photooxidation occurs . .

Safety and Hazards

Suberosin is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

While there is limited information available on the future directions of Suberosin, it is known that Suberosin is a natural phytoconstituent isolated from Citropsis articulata, especially employed for its anticoagulant properties . Its possible interactions with drugs and food have not yet been investigated .

Relevant Papers

  • "Identification of suberosin metabolites in human liver microsomes by high‐performance liquid chromatography combined with high‐resolution quadrupole–orbitrap mass spectrometer" .
  • "Selective inhibitory effects of suberosin on CYP1A2 in human liver microsomes" .

properties

IUPAC Name

7-methoxy-6-(3-methylbut-2-enyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-10(2)4-5-11-8-12-6-7-15(16)18-14(12)9-13(11)17-3/h4,6-9H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZDAYHEZSRVHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=C2C(=C1)C=CC(=O)O2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20206820
Record name Suberosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20206820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Suberosin

CAS RN

581-31-7
Record name Suberosin
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Suberosin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Suberosin
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31869
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Record name Suberosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20206820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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